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Introduction

Rezvilutamide (also known as SHR3680) is a novel, orally bioavailable, non-steroidal anti-
androgen (NSAA) that has demonstrated significant promise in the treatment of prostate
cancer.[1][2] As a second-generation androgen receptor (AR) antagonist, its mechanism of
action is centered on the competitive inhibition of the androgen receptor, a key driver in the
progression of prostate cancer.[1][3] This technical guide provides an in-depth analysis of
rezvilutamide's target binding affinity and selectivity, complete with detailed experimental
protocols and visual representations of key biological pathways and experimental workflows.

Core Mechanism of Action

Rezvilutamide exerts its therapeutic effect by disrupting the androgen receptor signaling
pathway at multiple critical junctures. As a competitive antagonist, it directly competes with
endogenous androgens, such as testosterone and dihydrotestosterone (DHT), for binding to
the ligand-binding domain (LBD) of the androgen receptor.[1] This initial binding event sets off a
cascade of inhibitory actions:

« Inhibition of AR Nuclear Translocation: Upon binding, rezvilutamide prevents the
conformational changes in the AR that are necessary for its translocation from the cytoplasm
into the nucleus.
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» Blockade of AR-DNA Binding: By keeping the AR in the cytoplasm, rezvilutamide effectively
prevents the receptor from binding to androgen response elements (ARES) on the DNA.

e Suppression of AR-Mediated Gene Transcription: Consequently, the transcription of AR-
responsive genes, which are crucial for prostate cancer cell proliferation and survival, is
halted. This includes key genes like prostate-specific antigen (PSA).

This multifaceted inhibition of the AR signaling pathway ultimately leads to a reduction in tumor
growth and a decline in PSA levels, a key biomarker in prostate cancer.

Target Binding Affinity and Selectivity

While specific quantitative binding affinity values (such as Ki or I1Cso) for rezvilutamide are not
publicly available in the provided search results, preclinical and clinical studies consistently
describe it as a potent antagonist with high binding affinity for the androgen receptor. Its
efficacy, even in the presence of elevated androgen levels, underscores its potent binding
characteristics.

Furthermore, initial findings suggest that rezvilutamide possesses a favorable selectivity
profile. One study highlighted its excellent selectivity for the androgen receptor over other
nuclear receptors, including the progesterone receptor (PR), glucocorticoid receptor (GR), and
mineralocorticoid receptor (MR). This selectivity is crucial for minimizing off-target effects and
improving the drug's overall safety profile.

Target Binding Affinity Selectivity
Androgen Receptor (AR) High Highly Selective
Progesterone Receptor (PR) Low / Negligible High selectivity for AR
Glucocorticoid Receptor (GR) Low / Negligible High selectivity for AR

Mineralocorticoid Receptor

Low / Negligible High selectivity for AR
(MR) glig g y

Table 1. Summary of Rezvilutamide's Target Binding Affinity and Selectivity.

Experimental Protocols
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To provide a comprehensive understanding of how the binding affinity and functional activity of
rezvilutamide are assessed, this section details the methodologies for key in vitro
experiments.

Competitive Androgen Receptor Binding Assay

This assay is designed to determine the ability of a test compound, such as rezvilutamide, to
compete with a radiolabeled androgen for binding to the androgen receptor. A commonly used
method is the radiolabeled ligand competition scintillation proximity assay (SPA).

Principle: The AR ligand-binding domain (LBD), tagged with an affinity tag (e.g., His6), is
immobilized on a scintillating microplate. A radiolabeled androgen (e.g., 3H-DHT) is added and
binds to the AR-LBD, bringing the radioisotope in close proximity to the scintillant and
generating a light signal. When a competing non-radiolabeled ligand like rezvilutamide is
introduced, it displaces the radiolabeled androgen, leading to a decrease in the light signal. The
concentration of the test compound that inhibits 50% of the radioligand binding (ICso) is then
determined.

Detailed Protocol:

e Protein Immobilization: A solution of purified His6-tagged AR-LBD is added to each well of a
nickel-chelate coated 384-well Flashplate®. The plate is incubated to allow the AR-LBD to
bind to the nickel-coated surface.

e Washing: The wells are washed with an appropriate assay buffer to remove any unbound
AR-LBD.

o Compound Addition: Serial dilutions of rezvilutamide (or other test compounds) are added
to the wells. A control group with no test compound is also included.

o Radioligand Addition: A solution of a radiolabeled androgen, such as 3H-dihydrotestosterone
(H-DHT), is added to all wells at a fixed concentration.

 Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.

» Signal Detection: The plate is read in a microplate scintillation counter to measure the light
output from each well.
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o Data Analysis: The raw data is normalized, and the ICso value for rezvilutamide is
calculated by fitting the data to a dose-response curve.
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Competitive AR Binding Assay Workflow
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AR Nuclear Translocation Assay Workflow
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AR-Mediated Gene Transcription Assay Workflow
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Androgen Receptor Signaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b8201621?utm_src=pdf-custom-synthesis
https://www.medchemexpress.com/rezvilutamide.html
https://clinicaltrials.eu/inn/rezvilutamide/
https://www.bioworld.com/articles/652182-phase-i-ii-trial-explores-use-of-shr-3680-for-metastatic-castration-resistant-prostate-cancer?v=preview
https://www.benchchem.com/product/b8201621#rezvilutamide-target-binding-affinity-and-selectivity
https://www.benchchem.com/product/b8201621#rezvilutamide-target-binding-affinity-and-selectivity
https://www.benchchem.com/product/b8201621#rezvilutamide-target-binding-affinity-and-selectivity
https://www.benchchem.com/product/b8201621#rezvilutamide-target-binding-affinity-and-selectivity
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b8201621?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8201621?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8201621?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

